![molecular formula C16H14F3NO2 B2971814 N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 77620-69-0](/img/structure/B2971814.png)

N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

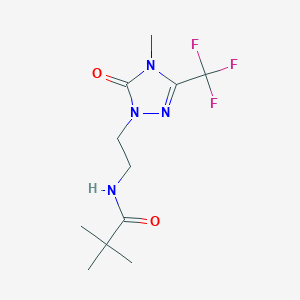

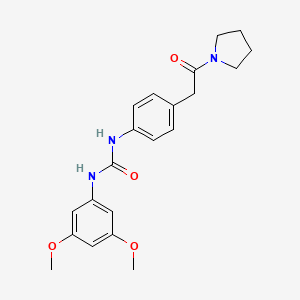

“N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” is a compound that contains a trifluoromethyl group . It is related to trifluoromethyl ketones (TFMKs), which are valuable synthetic targets and are used in the construction of fluorinated pharmacons .

Synthesis Analysis

The synthesis of compounds like “N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” involves the use of trifluoromethyl ketones (TFMKs) . TFMKs are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

Molecular Structure Analysis

The molecular structure of “N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” includes a trifluoromethyl group . This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Chemical Reactions Analysis

The trifluoromethyl group in “N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” plays a significant role in its chemical reactions . Trifluoromethylation of carbon-centered radical intermediates is a key process in these reactions .

Scientific Research Applications

Green Synthesis Applications

N-(3-Amino-4-methoxyphenyl)acetamide, closely related to the compound of interest, has been identified as a crucial intermediate in the production of azo disperse dyes. A novel catalytic hydrogenation process involving a Pd/C catalyst has demonstrated high activity, selectivity, and stability for converting N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide. This method presents an environmentally friendly alternative to traditional reduction processes, offering potential in sustainable manufacturing practices (Zhang Qun-feng, 2008).

Pharmacological Applications

Research into chloroacetamide herbicides and their metabolism highlights the chemical's potential relevance in understanding metabolic pathways and the toxicological impact of similar compounds. Although not directly related to the specific acetamide , these studies provide insights into how structurally similar compounds interact with liver enzymes and the implications for drug metabolism and potential toxicity (S. Coleman et al., 2000).

Molecular Structure and Coordination

The study of different spatial orientations of amide derivatives, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, provides valuable information on molecular geometry and interactions. Such research is essential for the design of new molecules with desired properties, including potential pharmaceutical applications. The detailed analysis of crystal structures and molecular interactions can inform the synthesis of compounds with specific binding capabilities or reactivity (D. Kalita, J. Baruah, 2010).

Future Directions

The future directions of research on “N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” and related compounds could involve further exploration of their synthesis, properties, and applications . The trifluoromethyl group, in particular, is of increasing interest in pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO2/c1-22-14-7-3-6-13(10-14)20-15(21)9-11-4-2-5-12(8-11)16(17,18)19/h2-8,10H,9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKGQPRXXBUVFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2971732.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2971733.png)

![(2-bromophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2971735.png)

![N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide](/img/structure/B2971737.png)

![2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2971738.png)

![7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2971753.png)

![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2971754.png)